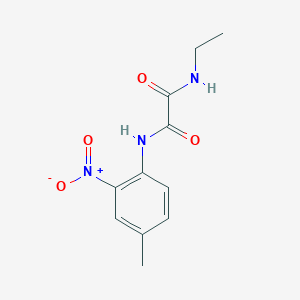

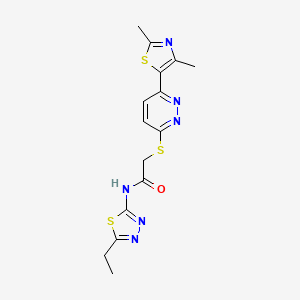

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as ENOX or Oxalyldiamides, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ENOX is a derivative of oxalamide, which is a class of amides that are widely used in organic synthesis. ENOX has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development and other research applications.

Wissenschaftliche Forschungsanwendungen

Azo Polymers for Reversible Optical Storage

This study focuses on the synthesis of azo polymers, which are amorphous and show significant photoinduced birefringence. The research indicates a cooperative motion between BEM groups and azo groups, leading to an enhanced optical storage capability. This might suggest the potential of related nitrophenyl compounds in optical storage applications due to their ability to undergo photoinduced changes (Meng et al., 1996).

Novel Acid-catalyzed Rearrangement for Synthesis of Oxalamides

This paper presents a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the utility of certain nitroaryl compounds in synthesizing oxalamides through acid-catalyzed rearrangements. The high yield and simplicity of the method highlight the significance of such compounds in organic synthesis and potential pharmacological applications (Mamedov et al., 2016).

Role of Polyamine Catabolism in Cell Death

Research on polyamine analogues, such as CPENSpm, demonstrates their role in inducing programmed cell death through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT). This study suggests the potential therapeutic applications of similar compounds in cancer treatment, focusing on the mechanism of selective cytotoxic activity (Ha et al., 1997).

Electrochromic Switching and Kinetic Behaviour of Oxazine Derivatives

Investigation into oxazine derivatives for electrochromic applications demonstrates improved fatigue resistance and color reversibility. This suggests the utility of nitrophenyl-related compounds in developing materials with electrochromic properties, potentially useful in smart windows and displays (Zhu et al., 2014).

Synthesis of Alkyl N-(4-nitrophenyl)-oxomorpholine Carboxylates

A study on the synthesis of alkyl N-(4-nitrophenyl)-oxomorpholine carboxylates through rhodium(II) acetate catalyzed carbene insertion. This highlights the role of nitrophenyl compounds in synthetic chemistry, providing new pathways to bioactive molecules (Trstenjak et al., 2013).

Eigenschaften

IUPAC Name |

N-ethyl-N'-(4-methyl-2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-3-12-10(15)11(16)13-8-5-4-7(2)6-9(8)14(17)18/h4-6H,3H2,1-2H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYTPLGYQEPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-ethyl-N2-(4-methyl-2-nitrophenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylacetamide](/img/structure/B2840418.png)

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)

![Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2840431.png)

![1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2840433.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)

![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)